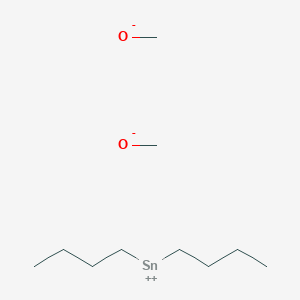
Dibutyltin methoxide
描述
Dibutyltin methoxide is an organotin compound with the chemical formula (C₄H₉)₂Sn(OCH₃)₂. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. Organotin compounds, including this compound, are known for their versatility and effectiveness as catalysts and reagents in organic synthesis.
准备方法
Dibutyltin methoxide can be synthesized through several methods. One common synthetic route involves the reaction of dibutyltin oxide with methanol. The reaction typically occurs under reflux conditions, where dibutyltin oxide is dissolved in methanol and heated to promote the formation of this compound. The reaction can be represented as follows:
(C4H9)2SnO+2CH3OH→(C4H9)2Sn(OCH3)2+H2O
Industrial production methods often involve the use of organotin chlorides, such as dibutyltin dichloride, which react with methanol in the presence of a base to form this compound. This method allows for large-scale production and is commonly used in industrial settings.
化学反应分析
Dibutyltin methoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibutyltin oxide and methanol. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: The methoxide groups in this compound can be substituted with other nucleophiles, such as halides or alkoxides, to form different organotin compounds.
Hydrolysis: this compound can undergo hydrolysis in the presence of water to form dibutyltin oxide and methanol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and acidic or basic conditions for hydrolysis. The major products formed from these reactions include dibutyltin oxide, substituted organotin compounds, and methanol.
科学研究应用
Dibutyltin methoxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification, transesterification, and polymerization. Its ability to promote regioselective reactions makes it valuable in the synthesis of complex organic molecules.
Biology: this compound is used in the study of enzyme inhibition and protein modification. It can interact with biological molecules, providing insights into their structure and function.
Medicine: Research has explored the potential of this compound in drug development, particularly in the synthesis of organotin-based pharmaceuticals with anticancer and antimicrobial properties.
Industry: It is used as a stabilizer and catalyst in the production of plastics, coatings, and adhesives. Its effectiveness in promoting polymerization reactions makes it valuable in the manufacturing of various industrial products.
作用机制
The mechanism of action of dibutyltin methoxide involves its ability to coordinate with various substrates and promote chemical reactions. The tin atom in this compound can form coordination complexes with nucleophiles, facilitating the transfer of functional groups and promoting reaction pathways. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally involve the activation of nucleophiles and the stabilization of transition states.
相似化合物的比较
Dibutyltin methoxide can be compared with other organotin compounds, such as dibutyltin oxide, dibutyltin dichloride, and dibutyltin dilaurate. These compounds share similar chemical properties and applications but differ in their reactivity and specific uses:
Dibutyltin oxide: Used as a catalyst in esterification and transesterification reactions. It is a solid compound, whereas this compound is a liquid.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds. It is more reactive than this compound and is often used as a starting material in organotin chemistry.
Dibutyltin dilaurate: Used as a curing catalyst in the production of polyurethanes and silicones. It is known for its effectiveness in promoting polymerization reactions.
This compound is unique in its ability to act as a versatile catalyst and reagent in various chemical reactions, making it valuable in both research and industrial applications.
属性
IUPAC Name |
dibutyltin(2+);methanolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDVQYBUEVYUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+2]CCCC.C[O-].C[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-55-6 | |
| Record name | Dibutyltin dimethoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
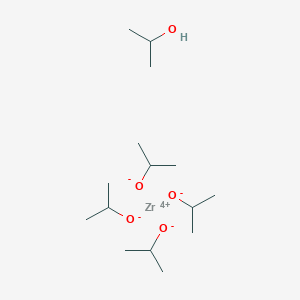
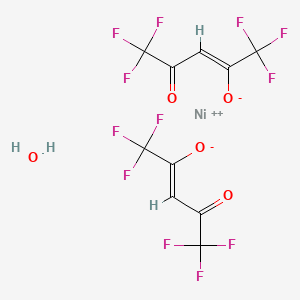
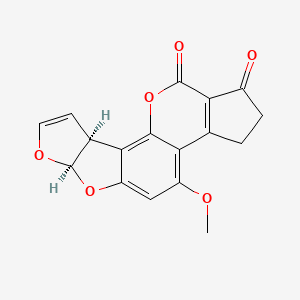
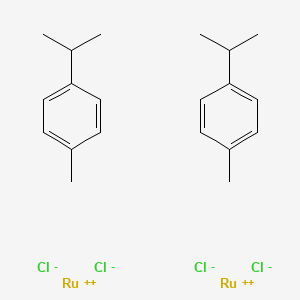
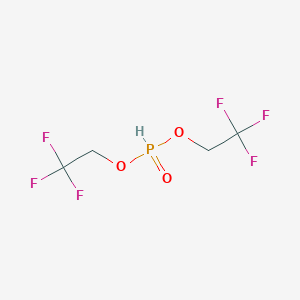
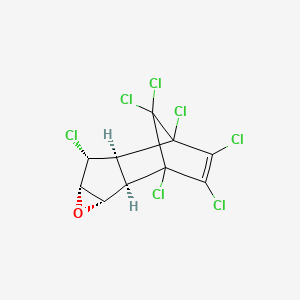
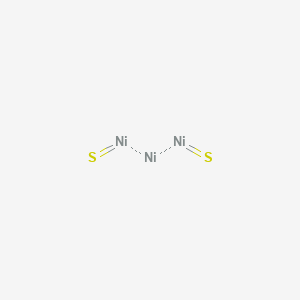
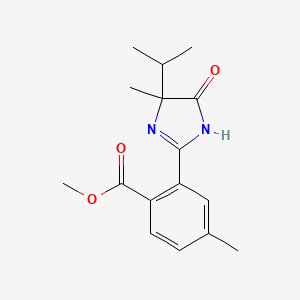
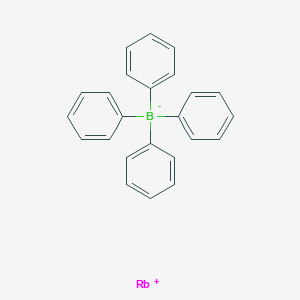
![11,24-Ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene;11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene](/img/structure/B7800251.png)

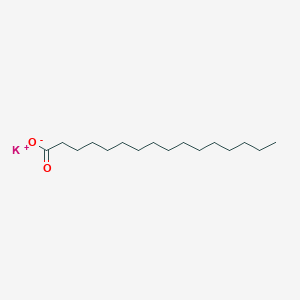
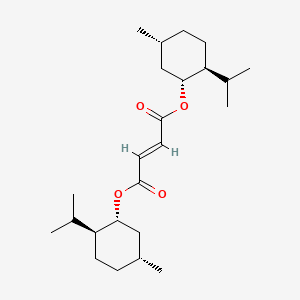
![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B7800279.png)
